molecular formula C8H9ClN2O3 B1600882 4-Amino-5-chloro-6-ethoxypicolinic acid CAS No. 904311-15-5

4-Amino-5-chloro-6-ethoxypicolinic acid

Cat. No.: B1600882
CAS No.: 904311-15-5
M. Wt: 216.62 g/mol
InChI Key: JVQNFEHTXFHBJI-UHFFFAOYSA-N
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Description

4-Amino-5-chloro-6-ethoxypicolinic acid is a chemical compound with the molecular formula C8H7ClNO3. It is a derivative of picolinic acid, characterized by the presence of an amino group at the 4-position, a chlorine atom at the 5-position, and an ethoxy group at the 6-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-chloro-6-ethoxypicolinic acid typically involves multiple steps starting from simpler precursors. One common approach is the chlorination of 4-amino-6-ethoxypicolinic acid followed by further functional group modifications. The reaction conditions often require the use of strong acids or bases, and the presence of catalysts to facilitate the desired transformations.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-chloro-6-ethoxypicolinic acid can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The chlorine atom can be reduced to form a hydrogen atom.

  • Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or hydrogen peroxide.

  • Reduction reactions may involve hydrogen gas and a metal catalyst.

  • Substitution reactions may require nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation can yield 4-amino-5-chloro-6-ethoxynicotinic acid.

  • Reduction can produce 4-amino-5-hydroxy-6-ethoxypicolinic acid.

  • Substitution can result in various derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-5-chloro-6-ethoxypicolinic acid has several applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound may serve as a probe in biological studies to understand cellular processes and enzyme activities.

  • Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific diseases.

  • Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Amino-5-chloro-6-ethoxypicolinic acid exerts its effects depends on its molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biochemical reactions. The exact mechanism would vary based on the context of its application and the specific biological or chemical system involved.

Comparison with Similar Compounds

  • Picloram

  • 6-ethoxy-4-aminopicolinic acid

  • 4-amino-6-ethoxynicotinic acid

  • 4-amino-5-hydroxy-6-ethoxypicolinic acid

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Properties

IUPAC Name

4-amino-5-chloro-6-ethoxypyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3/c1-2-14-7-6(9)4(10)3-5(11-7)8(12)13/h3H,2H2,1H3,(H2,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQNFEHTXFHBJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=N1)C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474364
Record name 4-Amino-5-chloro-6-ethoxypicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904311-15-5
Record name 4-Amino-5-chloro-6-ethoxypicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This material from step A was treated with LiOH in ethanol/water (5:3, 1 M, 2 mL) at ambient temperature for 2 h. HCl(aq) was added after 30 min to adjust pH value to 1. The precipitates were collected to afford the titled compound (130 mg, 70%).
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2 mL
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Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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